molecular formula C20H20N2O4S B2682987 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide CAS No. 892845-21-5

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide

Cat. No. B2682987
CAS RN: 892845-21-5
M. Wt: 384.45
InChI Key: JQYBEXQPNHIRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “N’- ( [1,3]dioxolo [4,5-f] [1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide” is described in PubChem . Another example is the synthesis of “[1,3]-Dioxolo [4,5-f]benzodioxole (DBD) Fluorescent Dyes” which are synthesized from commercially available reactants .


Molecular Structure Analysis

The molecular structure of similar compounds can be found in the PubChem database . For example, the molecular formula of “N’- ( [1,3]dioxolo [4,5-f] [1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide” is C15H10FN3O3S . The InChI and Canonical SMILES are also provided .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are available in the PubChem database . For example, “N’- ( [1,3]dioxolo [4,5-f] [1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide” has a molecular weight of 331.3 g/mol, XLogP3-AA of 3.8, and a topological polar surface area of 101 Ų .

Scientific Research Applications

Pharmacological Evaluation and Anticonvulsant Activity

A study on 4-thiazolidinone derivatives, including those with benzothiazole moieties, demonstrated their potential as benzodiazepine receptor agonists with considerable anticonvulsant activity. These compounds showed significant efficacy in electroshock and pentylenetetrazole-induced lethal convulsion tests, highlighting their potential in developing new anticonvulsant therapies (Faizi et al., 2017).

Anticancer and Antitumor Activities

Research into the anticancer properties of benzothiazole derivatives revealed that certain compounds exhibit significant topoisomerase II inhibitory activity. This activity is crucial for developing therapeutic agents against various cancers by targeting the DNA replication process (Pınar et al., 2004). Another study highlighted the synthesis and evaluation of novel fluoroquinolone derivatives with benzothiazole substituents, showcasing potent antibacterial activity against various bacterial strains, which could lead to new treatments for bacterial infections (Sharma et al., 2017).

Anti-Inflammatory and Analgesic Agents

Benzoxazolone and benzothiazolone derivatives have been studied for their potential as anti-inflammatory and analgesic agents. The research into dimers based on these scaffolds showed promising in vitro and in vivo activity, comparable to known drugs like indomethacin and ketorolac, suggesting a pathway for developing new pain management and anti-inflammatory medications (Abdelazeem et al., 2015).

Antioxidant Properties

The synthesis and evaluation of N-substituted benzyl/phenyl derivatives based on the benzothiazine framework have shown that these compounds possess moderate to significant radical scavenging activity. This antioxidant property is crucial for developing treatments aimed at managing oxidative stress-related diseases (Ahmad et al., 2012).

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-2-3-4-9-24-14-7-5-13(6-8-14)19(23)22-20-21-15-10-16-17(26-12-25-16)11-18(15)27-20/h5-8,10-11H,2-4,9,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYBEXQPNHIRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.